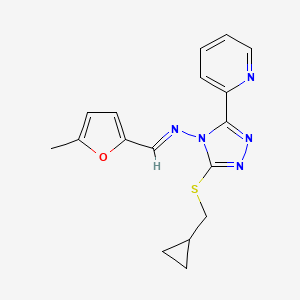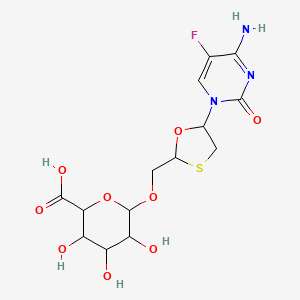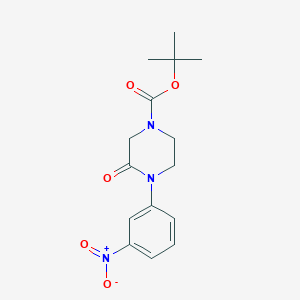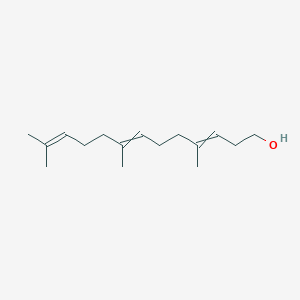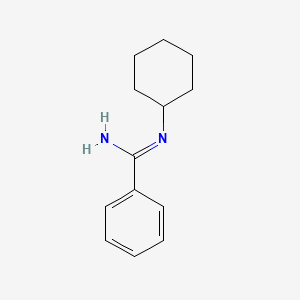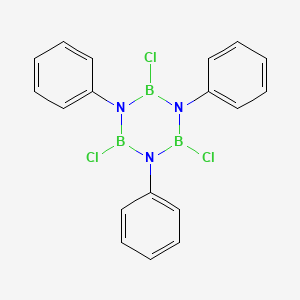
2,4,6-Trichloro-1,3,5-triphenylborazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-1,3,5-triphenylborazine is a chemical compound with the molecular formula C18H15B3Cl3N3. It is a derivative of borazine, a heterocyclic compound containing alternating boron and nitrogen atoms in a six-membered ring. The presence of three phenyl groups and three chlorine atoms attached to the borazine ring makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3,5-triphenylborazine typically involves the reaction of boron trichloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Formation of Borazine Ring: Boron trichloride reacts with aniline to form a borazine ring.
Substitution Reaction: The phenyl groups are introduced through a substitution reaction, where phenyl lithium or phenyl magnesium bromide is used as the reagent.
Chlorination: The final step involves the chlorination of the borazine ring to introduce the chlorine atoms at the 2, 4, and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-1,3,5-triphenylborazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted borazine derivatives.
科学的研究の応用
2,4,6-Trichloro-1,3,5-triphenylborazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex borazine derivatives and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance polymers and composites.
作用機序
The mechanism of action of 2,4,6-Trichloro-1,3,5-triphenylborazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Binding to Metal Ions: The boron atoms in the borazine ring can bind to metal ions, forming stable complexes.
Interaction with Biological Molecules: These complexes can interact with proteins, DNA, and other biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Similar in structure but contains nitrogen atoms instead of boron.
2,4,6-Triphenyl-1,3,5-triazine: Contains phenyl groups but lacks chlorine atoms.
Borazine: The parent compound without phenyl or chlorine substitutions.
Uniqueness
2,4,6-Trichloro-1,3,5-triphenylborazine is unique due to the presence of both phenyl groups and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
981-87-3 |
|---|---|
分子式 |
C18H15B3Cl3N3 |
分子量 |
412.1 g/mol |
IUPAC名 |
2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C18H15B3Cl3N3/c22-19-25(16-10-4-1-5-11-16)20(23)27(18-14-8-3-9-15-18)21(24)26(19)17-12-6-2-7-13-17/h1-15H |
InChIキー |
NBEGBEFUZJFOJD-UHFFFAOYSA-N |
正規SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


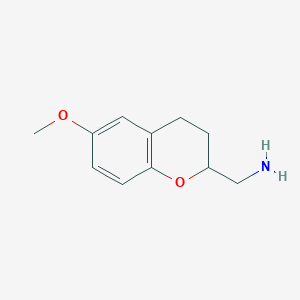
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
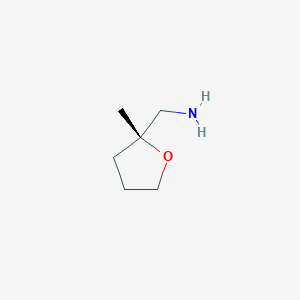

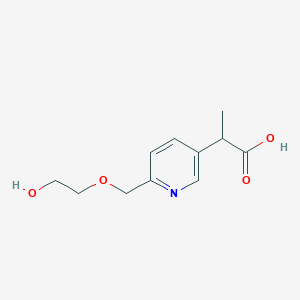
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
